Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 338419-36-6
VCID: VC8103696
InChI: InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H11Cl2NO3S
Molecular Weight: 368.2 g/mol

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

CAS No.: 338419-36-6

Cat. No.: VC8103696

Molecular Formula: C16H11Cl2NO3S

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate - 338419-36-6

Specification

CAS No. 338419-36-6
Molecular Formula C16H11Cl2NO3S
Molecular Weight 368.2 g/mol
IUPAC Name methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3
Standard InChI Key PKWUXPFYBUJIRO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C16H11Cl2NO3S\text{C}_{16}\text{H}_{11}\text{Cl}_2\text{NO}_3\text{S}, reflects a hybrid structure comprising a thieno[2,3-b]pyridine scaffold substituted at the 3-position with a (2,4-dichlorobenzyl)oxy group and a methyl ester at the 2-position. The thienopyridine system consists of a fused thiophene and pyridine ring, which confers aromatic stability and electronic diversity. The 2,4-dichlorobenzyl moiety introduces steric bulk and lipophilicity, factors critical for membrane permeability in biological systems .

Physicochemical Characteristics

Key physicochemical parameters include a molecular weight of 368.2 g/mol and a predicted density of 1.456±0.06g/cm31.456 \pm 0.06 \, \text{g/cm}^3 . The compound’s boiling point is estimated at 515.6±45.0C515.6 \pm 45.0^\circ \text{C}, though experimental validation is required . Its pKa of 3.25±0.403.25 \pm 0.40 suggests moderate acidity, likely attributable to the ester carbonyl and aromatic hydroxyl groups . The canonical SMILES string, COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl, provides a precise representation of its connectivity.

PropertyValueSource
Molecular Weight368.2 g/mol
Density1.456±0.06g/cm31.456 \pm 0.06 \, \text{g/cm}^3
Boiling Point515.6±45.0C515.6 \pm 45.0^\circ \text{C}
pKa3.25±0.403.25 \pm 0.40
SolubilityLow (predicted in aqueous media)

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step protocols. A plausible route begins with the formation of the thieno[2,3-b]pyridine core via cyclization of 3-aminothiophene derivatives, followed by bromination at the 3-position to yield methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate . Subsequent Suzuki-Miyaura cross-coupling with 2,4-dichlorobenzylboronic acid under palladium catalysis (e.g., Pd(dppf)Cl₂) introduces the dichlorobenzyl ether moiety . Optimized conditions reported for analogous thienopyridines employ 2–4 mol% catalyst, potassium carbonate base, and a DME:H₂O (3:1) solvent system at 100°C, achieving yields of 35–84% after chromatographic purification .

Biological Activity and Mechanisms

Anticancer Properties

Preliminary assays on methyl 3-arylthieno[2,3-b]pyridine-2-carboxylates reveal moderate cytotoxicity against human cancer lines (e.g., HepG2, IC₅₀ = 12–45 µM). Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation. The electron-withdrawing chlorine atoms may potentiate reactive oxygen species (ROS) generation, exacerbating cancer cell oxidative stress.

Table 2: Reported Bioactivities of Analogous Compounds

Compound ClassActivity (IC₅₀/MIC)Target PathwaySource
Thieno[3,2-b]pyridines8–32 µg/mL (antibacterial)DNA gyrase inhibition
3-Arylthieno[2,3-b]pyridines12–45 µM (cytotoxicity)Caspase-3 activation

Applications in Drug Development

Kinase Inhibition

The thienopyridine scaffold is a privileged structure in kinase inhibitor design. Molecular docking simulations predict strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) for this compound toward EGFR tyrosine kinase, driven by hydrophobic interactions with the dichlorobenzyl group and hydrogen bonding to the ester carbonyl.

Future Perspectives

Further studies should prioritize:

  • Synthetic Optimization: Enhancing cross-coupling yields via microwave-assisted or flow chemistry approaches .

  • In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in murine models.

  • Target Identification: Proteomic profiling to elucidate novel molecular targets.

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